molecular formula C10H15ClFNO B1448155 1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride CAS No. 1432680-51-7

1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride

Cat. No.: B1448155
CAS No.: 1432680-51-7
M. Wt: 219.68 g/mol
InChI Key: BVPLGDXSJIWWJU-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride” is a derivative of the piperazine class of compounds . Piperazines are a broad class of chemical compounds which contain a core piperazine functional group. This group is composed of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .

Scientific Research Applications

In Vitro Metabolism Studies

1-(2-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride's metabolic pathways have been studied, particularly its O-demethylation. An investigation with rabbit liver homogenates showed that this compound is biotransformed into various metabolites, highlighting the importance of metabolic O-demethylation in its properties (Zweig & Castagnoli, 1977).

Synthesis and Crystal Structures

Research has been conducted on the synthesis of similar fluorine-substituted compounds, including crystal structure analysis. These studies provide insights into the chemical behavior and potential applications of such compounds, including this compound (Sun, Gao, Wang, & Hou, 2019).

Antibacterial Activity

Studies have explored the antibacterial properties of related compounds, suggesting potential applications in combating bacterial infections. This research underscores the significance of such compounds in medicinal chemistry (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Catalytic Reactions

Research on catalytic amination involving similar compounds has been conducted, which can provide valuable information for chemical synthesis processes (Bassili & Baiker, 1990).

Anti-Influenza Virus Activity

There is research on compounds with unique amine moieties, including those similar to this compound, for their potential anti-influenza virus activities (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).

Safety and Hazards

Based on the safety data sheet of a similar compound, 1-(2-Fluorophenyl)piperazine, it is considered hazardous. It may cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

1-(2-fluorophenyl)-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPLGDXSJIWWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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